molecular formula C8H11NO5S B602100 2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid CAS No. 24159-36-2

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid

Cat. No. B602100
CAS RN: 24159-36-2
M. Wt: 233.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for “2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid” were not found, it’s known that syn-α-amidoalkylphenyl sulfones, prepared from chiral aldehydes using benzenesulfinic acid, could be converted into optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives are valuable for the creation of biologically active compounds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.24 . It is a white crystalline powder that is soluble in water. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume were not found specifically for “2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid” but were found for a similar compound "2-Amino-1-(3,4-dihydroxyphenyl)ethanone" .

Scientific Research Applications

Drug Discovery and Bioactivity Data Analysis

CHEMBL22352, as part of the ChEMBL database, is associated with a wealth of bioactivity data that can be leveraged for drug discovery . This includes binding, functional, and ADMET information that is essential for identifying potential off-target activities of compounds, analyzing structure-activity relationships, and constructing predictive models for new targets.

Chemical Probe Data for Disease Research

The compound’s data in ChEMBL has been used in collaboration with the EUbOPEN consortium to deposit chemical probe data regularly. This is particularly relevant for compounds screened for potential anti-SARS-CoV-2 activity and other disease research applications .

Patent Bioactivity Data for Intellectual Property Analysis

New patent bioactivity data have been added to the latest ChEMBL releases, which include information on CHEMBL22352. This data is valuable for intellectual property analysis and for companies and researchers looking to understand the landscape of patented bioactive molecules .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . It should be stored in a dark place, sealed, and dry at 2-8°C .

Mechanism of Action

properties

IUPAC Name

2-amino-1-(3,4-dihydroxyphenyl)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S/c9-4-8(15(12,13)14)5-1-2-6(10)7(11)3-5/h1-3,8,10-11H,4,9H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIJWGIAHLTTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)S(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid
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Reactant of Route 3
2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid
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2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid
Reactant of Route 5
2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid
Reactant of Route 6
2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid

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